Diethyl chloromethylphosphate
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Overview
Description
It is a clear, colorless to light yellow liquid with a molecular weight of 186.57 g/mol . This compound is primarily used as a reagent in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Diethyl chloromethylphosphate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphite with chloromethyl chloride under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at a temperature range of 0-5°C to prevent side reactions and ensure high yield.
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing production costs. The product is then purified through distillation or recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Diethyl chloromethylphosphate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, it can be involved in reactions where the phosphorus atom undergoes changes in oxidation state.
Phosphorylation Reactions: It is used in phosphorylation reactions to introduce phosphonate groups into organic molecules.
Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines, and oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include substituted phosphonates and phosphorylated organic compounds .
Scientific Research Applications
Diethyl chloromethylphosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl chloromethylphosphate involves its ability to act as a phosphorylating agent. It can transfer its phosphonate group to nucleophilic targets, such as hydroxyl or amino groups, forming stable phosphonate esters or amides . This property makes it valuable in organic synthesis and biochemical research, where it can modify molecules to study their function or create new compounds with desired properties.
Comparison with Similar Compounds
Diethyl chloromethylphosphate can be compared with other similar organophosphorus compounds, such as:
Diethyl phosphite: Used as a reagent in similar phosphorylation reactions but lacks the chloromethyl group, making it less reactive in certain substitution reactions.
Diethyl (difluoromethyl)phosphonate: Contains a difluoromethyl group instead of a chloromethyl group, leading to different reactivity and applications.
Diethyl (hydroxymethyl)phosphonate: Has a hydroxymethyl group, making it more suitable for reactions requiring hydroxyl functionality.
The uniqueness of this compound lies in its chloromethyl group, which provides distinct reactivity and versatility in organic synthesis and industrial applications .
Properties
Molecular Formula |
C5H12ClO4P |
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Molecular Weight |
202.57 g/mol |
IUPAC Name |
chloromethyl diethyl phosphate |
InChI |
InChI=1S/C5H12ClO4P/c1-3-8-11(7,9-4-2)10-5-6/h3-5H2,1-2H3 |
InChI Key |
FWAXWNOGOQKLTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OCCl |
Origin of Product |
United States |
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